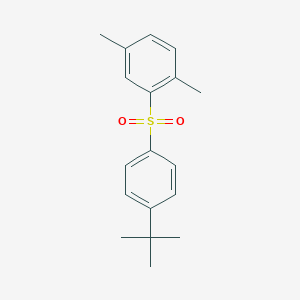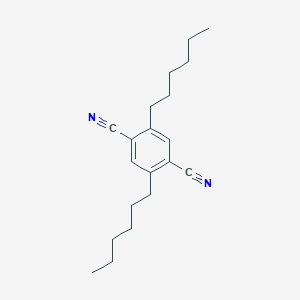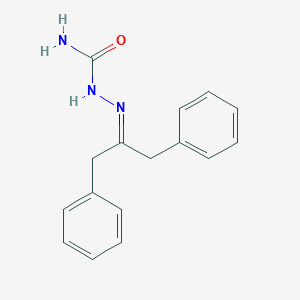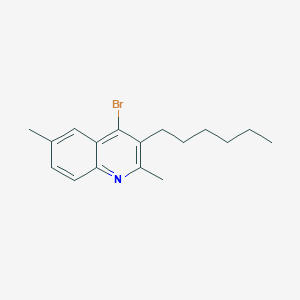![molecular formula C17H16O4S3 B296069 Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296069.png)
Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate, also known as DPD, is a chemical compound that has been extensively studied for its potential uses in scientific research. DPD is a member of the dithiolo[5,1-e][1,2]dithiole family, which is known for its unique electronic and structural properties.
Mécanisme D'action
The mechanism of action of Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. This compound has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant activity and can protect cells from oxidative stress. This compound has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. In vivo studies have shown that this compound can protect against liver damage and can improve glucose tolerance in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate in lab experiments is its unique electronic and structural properties, which make it a useful component of organic electronics and materials science research. Another advantage is its potential uses as an antioxidant and as a modulator of cellular signaling pathways in biochemistry research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for research on Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate. One direction is the development of new synthesis methods that can improve the yield and purity of the final product. Another direction is the study of the electronic and structural properties of this compound and its potential uses in organic electronics and materials science. In biochemistry, future research could focus on the mechanisms of action of this compound and its potential uses as an antioxidant and as a modulator of cellular signaling pathways. Finally, future research could explore the potential uses of this compound in medical applications, such as the treatment of cancer and diabetes.
Méthodes De Synthèse
The synthesis of Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate involves several steps, including the reaction between 5-phenyl-1,2-dithiole-3-thione and diethyl oxalate to form this compound. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has been studied for its potential uses in a variety of scientific fields, including organic electronics, materials science, and biochemistry. In organic electronics, this compound has been used as a component of organic field-effect transistors and organic light-emitting diodes due to its unique electronic properties. In materials science, this compound has been studied for its potential use as a molecular wire and as a component of molecular switches. In biochemistry, this compound has been studied for its potential uses as an antioxidant and as a modulator of cellular signaling pathways.
Propriétés
Formule moléculaire |
C17H16O4S3 |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
diethyl 7-phenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene-3,4-dicarboxylate |
InChI |
InChI=1S/C17H16O4S3/c1-3-20-16(18)14-13-10-12(11-8-6-5-7-9-11)22-24(13)23-15(14)17(19)21-4-2/h5-10H,3-4H2,1-2H3 |
Clé InChI |
SPKYZBNYPCIRNR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SS2=C1C=C(S2)C3=CC=CC=C3)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1=C(SS2=C1C=C(S2)C3=CC=CC=C3)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline](/img/structure/B295986.png)
![2-Cyano-4-{5-[5-cyano-2-(hexyloxy)-4-methylphenyl]-1,3,4-oxadiazol-2-yl}-5-isopropoxyphenyl 5-cyano-2-(hexyloxy)-4-methylbenzoate](/img/structure/B295987.png)


![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)




![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
